Jujuboside B

Catalog No.
S657433
CAS No.
55466-05-2
M.F
C52H84O21
M. Wt
1045.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jujuboside B

CAS Number

55466-05-2

Product Name

Jujuboside B

IUPAC Name

(2S,3R,4R,5R,6R)-2-[(2S,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,4S,7R,9S,13R,17S,18S,20R)-18-hydroxy-4,8,8,12,18-pentamethyl-20-(2-methylprop-1-enyl)-21,23-dioxahexacyclo[18.2.1.01,17.03,16.04,13.07,12]tricosan-9-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C52H84O21

Molecular Weight

1045.2 g/mol

InChI

InChI=1S/C52H84O21/c1-22(2)15-52-20-50(8,63)42-24-9-10-30-48(6,25(24)16-51(42,73-52)21-66-52)13-11-29-47(4,5)31(12-14-49(29,30)7)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3/t23-,24?,25?,26-,27-,28-,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-,41-,42+,43+,44+,45+,46+,48+,49?,50+,51-,52+/m1/s1

InChI Key

GFOFQZZEGDPXTG-ZHUYPZMKSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O

Synonyms

jujuboside B

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(C5(CCC4C3(C)C)C)CC78C6C(CC(O7)(OC8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@@H](CO[C@H]2O[C@H]3CCC4([C@@H]5CCC6[C@H]7[C@@](C[C@]8(OC[C@]7(O8)CC6[C@@]5(CC[C@H]4C3(C)C)C)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O

Hepatoprotective Functions

Inhibition of Neointimal Hyperplasia

Inhibition of Breast Cancer Cell Proliferation

Anti-Inflammatory Effects

    Scientific Field: Immunology

    Summary of Application: JB has been studied for its anti-inflammatory effects.

Anti-Platelet Aggregation

    Scientific Field: Hematology

    Summary of Application: JB has been studied for its anti-platelet aggregation effects.

Antianxiety Effects

    Scientific Field: Psychiatry

    Summary of Application: JB has been studied for its antianxiety effects. .

Sedative and Hypnotic Effects

    Scientific Field: Neuropharmacology

    Summary of Application: JB has been studied for its sedative and hypnotic effects.

Anti-Platelet Aggregation

    Summary of Application: JB has been studied for its anti-platelet aggregation effects. .

Reduction of Vascular Tension

    Summary of Application: JB has been studied for its effects on reducing vascular tension. .

Jujuboside B is a bioactive compound primarily extracted from the seeds of Zizyphi Spinosi Semen, a traditional Chinese medicinal herb known for its sedative and anxiolytic properties. It belongs to the class of saponins, which are glycosides with significant pharmacological activities. Jujuboside B has garnered attention for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and hepatoprotective properties. Its structure consists of a triterpenoid backbone with various sugar moieties, which contribute to its biological activities and solubility characteristics.

Research suggests Jujuboside B exhibits various mechanisms of action:

  • Antioxidant activity: Studies indicate Jujuboside B might act as an antioxidant, scavenging free radicals that damage cells [].
  • Antitumor activity: Jujuboside B has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis (programmed cell death) and autophagy (cellular self-digestion) [].
  • Neuroprotective effects: Some studies suggest Jujuboside B might protect nerve cells from damage, potentially beneficial for neurodegenerative diseases [].
  • Antiplatelet aggregation: Jujuboside B may inhibit the clumping of blood platelets, potentially reducing the risk of blood clots [].
That are crucial for its biological activity. Notably, it can undergo hydrolysis to release aglycone components that may exhibit enhanced biological effects. In vitro studies have shown that Jujuboside B can induce apoptosis in cancer cells through mitochondrial pathways, which involve the generation of reactive oxygen species (ROS) and the modulation of various signaling pathways such as the phosphoinositide 3-kinase/protein kinase B pathway. These interactions highlight its role in cellular signaling and apoptosis regulation.

The biological activities of Jujuboside B are diverse and include:

  • Anti-cancer Effects: Research indicates that Jujuboside B inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and colorectal cancer cells. It induces apoptosis through mechanisms involving NOXA expression and ROS generation, impacting key signaling pathways such as AMPK and PI3K/Akt .
  • Hepatoprotective Effects: Studies have demonstrated that Jujuboside B can protect against liver damage induced by lipopolysaccharides by modulating inflammatory pathways and reducing levels of liver damage markers like alanine aminotransferase and aspartate aminotransferase .
  • Sedative and Anxiolytic Effects: Traditionally used for its calming properties, Jujuboside B has been shown to affect neurotransmitter levels in the brain, contributing to its sedative effects .

Jujuboside B is primarily isolated from Zizyphi Spinosi Semen using methods such as:

  • Solvent Extraction: This involves using solvents like ethanol or methanol to extract the compound from the plant material.
  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) is commonly employed for purifying Jujuboside B from crude extracts. This method allows for the separation of compounds based on their chemical properties.
  • Enzymatic Hydrolysis: Some synthesis methods involve enzymatic reactions to modify saponins into more bioactive forms, enhancing their therapeutic potential.

Jujuboside B has several applications in medicine and pharmacology:

  • Cancer Treatment: Due to its ability to induce apoptosis in cancer cells, it is being explored as a potential anti-cancer agent.
  • Liver Health: Its hepatoprotective properties make it a candidate for treating liver diseases.
  • Anxiolytic Agent: Its traditional use as a sedative has led to investigations into its efficacy in treating anxiety disorders.

Interaction studies have revealed that Jujuboside B can enhance or inhibit various biological processes:

  • Synergistic Effects with Other Compounds: Co-administration with other saponins like Jujuboside A has shown promising results in modulating sleep and anxiety by affecting neurotransmitter levels .
  • Modulation of Signaling Pathways: Jujuboside B interacts with multiple signaling pathways, including those involved in inflammation (e.g., Toll-like receptor 4 signaling) and apoptosis (e.g., mitochondrial pathways), indicating its potential as a multi-target therapeutic agent .

Jujuboside B is part of a larger class of saponins derived from Zizyphi Spinosi Semen, including:

Compound NameStructure TypeBiological ActivityUnique Features
Jujuboside ASaponinSedative, anxiolyticPrimarily affects neurotransmitter levels
Jujuboside CSaponinAntioxidant, anti-inflammatoryLess studied compared to A and B
ZiziphinSaponinAntimicrobialExhibits different pharmacological profiles

Uniqueness of Jujuboside B

Jujuboside B stands out due to its potent anti-cancer properties coupled with hepatoprotective effects, making it a versatile compound in both traditional and modern medicine. Its ability to induce apoptosis specifically through mitochondrial pathways differentiates it from other saponins within the same family.

Molecular Characterization and Structural Elucidation

Jujuboside B possesses a highly complex molecular structure that has been comprehensively characterized through advanced spectroscopic and chemical analysis techniques. The compound exhibits the molecular formula C52H84O21, corresponding to a molecular weight of 1045.2108 g/mol, and is registered under the Chemical Abstracts Service number 55466-05-2. The structural elucidation reveals a dammarane-type triterpenoid backbone extensively modified with multiple sugar moieties, creating a sophisticated glycoside structure that distinguishes it from simpler triterpenoid compounds.

The stereochemical complexity of Jujuboside B is particularly noteworthy, featuring 29 out of 29 defined stereocenters with absolute stereochemistry configuration. This extensive stereochemical definition contributes to the compound's specific three-dimensional conformation and subsequent biological activity. The International Union of Pure and Applied Chemistry name for Jujuboside B is (2s,3r,4r,5r,6s)-2-[(2s,3r,4s,5s)-4-[(2s,3r,4s,5s,6r)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2s,3r,4s,5r)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1s,2r,5r,7s,10r,11r,14r,15s,16s,18r,20s)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol.

The structural analysis reveals that Jujuboside B consists of a dammarane-type triterpene aglycone linked to a complex oligosaccharide chain. The triterpene backbone features the characteristic dammarane skeleton with multiple hydroxyl groups and methyl substituents that provide structural rigidity and influence solubility properties. The glycosidic portion comprises multiple sugar units including arabinose, glucose, xylose, and rhamnose moieties connected through specific glycosidic linkages. This intricate sugar arrangement not only contributes to the compound's water solubility but also plays crucial roles in its biological recognition and activity.

Table 1: Molecular Properties of Jujuboside B

PropertyValue
Molecular FormulaC52H84O21
Molecular Weight1045.2108 g/mol
Chemical Abstracts Service Number55466-05-2
Defined Stereocenters29/29
E/Z Centers0
StereochemistryAbsolute
Optical ActivityUnspecified
Charge0

The compound's structural complexity has been confirmed through various analytical techniques including proton nuclear magnetic resonance spectroscopy, which demonstrates conformity to the proposed structure. The International Chemical Identifier key OAVAUZCEOWCYCC-QEOGCQCLSA-N provides a unique digital representation of the molecule's structure, facilitating database searches and computational studies. The compound exhibits limited solubility in water due to its large molecular size and extensive hydrophobic triterpene backbone, requiring specific storage conditions at negative twenty degrees Celsius for long-term stability.

Biosynthetic Pathways in Ziziphus jujuba var. spinosa

The biosynthesis of Jujuboside B in Ziziphus jujuba var. spinosa follows the classical triterpenoid biosynthetic pathway, specifically utilizing the mevalonate pathway as the primary route for triterpene skeleton formation. Research has demonstrated that the mevalonate pathway serves as the synthetic pathway for triterpenoids in jujube and wild jujube species, with twenty-three genes of the mevalonate pathway known to regulate triterpene synthesis in these plants. This pathway begins with the condensation of acetyl-coenzyme A units to form 3-hydroxy-3-methylglutaryl-coenzyme A, which is subsequently converted to mevalonate through the action of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key rate-limiting enzyme in the pathway.

The biosynthetic process continues through a series of enzymatic transformations involving farnesyl pyrophosphate synthase, squalene synthetase, squalene epoxidase, and oxidosqualene cyclases, which are essential enzymes in triterpenoid biosynthesis. The cyclization of 2,3-oxidosqualene represents a critical step in the formation of the dammarane skeleton characteristic of Jujuboside B, occurring through the action of specific oxidosqualene cyclases that determine the final triterpene backbone structure. This cyclization process gives rise primarily to dammarane triterpenoid skeletons, which distinguish compounds like Jujuboside B from other triterpenoid types such as oleanane or lupane derivatives.

Following the formation of the triterpene backbone, extensive modifications occur through various enzymatic processes including oxidation, substitution, and glycosylation reactions mediated by cytochrome P450-dependent monooxygenases, glycosyltransferases, and other specialized enzymes. The glycosylation process is particularly crucial for Jujuboside B formation, as it involves the sequential addition of sugar moieties to specific hydroxyl groups on the triterpene backbone. Recent research has identified specific β-glucosidase genes belonging to the glycoside hydrolase family 1 that can catalyze the conversion of Jujuboside A to Jujuboside B, suggesting the existence of interconversion pathways between related jujubosides.

Table 2: Key Enzymes in Jujuboside B Biosynthesis

EnzymeFunctionPathway Stage
3-hydroxy-3-methylglutaryl-coenzyme A reductaseRate-limiting enzyme in mevalonate pathwayEarly
Farnesyl pyrophosphate synthaseIsoprenoid unit assemblyIntermediate
Squalene synthetaseSqualene formationIntermediate
Squalene epoxidase2,3-oxidosqualene formationLate intermediate
Oxidosqualene cyclasesTriterpene skeleton cyclizationBackbone formation
Cytochrome P450 monooxygenasesHydroxylation and oxidationModification
GlycosyltransferasesSugar attachmentFinal glycosylation

The tissue-specific expression and developmental regulation of these biosynthetic genes contribute to the dynamic accumulation patterns of Jujuboside B observed in different plant parts and developmental stages. Studies have shown that triterpenoid content in jujube fruits exhibits temporal variation, with maximum accumulation typically occurring during the white ripening stage before gradually decreasing as fruits reach full maturity. This pattern suggests tight regulatory control over the biosynthetic machinery, likely involving transcriptional regulation of key pathway genes in response to developmental and environmental signals.

Environmental factors and cultivation practices also significantly influence the biosynthetic pathway efficiency and final Jujuboside B content. Research has demonstrated considerable variation in triterpenoid content among different cultivation regions and varieties, indicating that genetic and environmental factors interact to determine final compound accumulation levels. The complex regulation of this biosynthetic pathway represents an area of active research interest, particularly for understanding how to optimize Jujuboside B production in agricultural settings.

Comparative Analysis with Related Triterpenoid Saponins

Jujuboside B belongs to a family of structurally related triterpenoid saponins found in Ziziphus species, with Jujuboside A representing its closest structural analog. Comparative analysis reveals that Jujuboside A possesses the molecular formula C58H94O26 and molecular weight of 1207.3 g/mol, indicating the presence of additional sugar moieties compared to Jujuboside B. The structural relationship between these compounds suggests that Jujuboside B may arise from Jujuboside A through specific enzymatic cleavage reactions, as demonstrated by the ability of β-glucosidase enzymes to catalyze this conversion. This interconversion capability highlights the dynamic nature of jujuboside metabolism within plant tissues.

The dammarane-type skeleton shared by both Jujuboside A and Jujuboside B distinguishes these compounds from other major classes of triterpenoid saponins found in medicinal plants. While many plant species produce oleanane-type saponins such as those found in Panax species, the dammarane-type structure represents a less common but equally significant class of bioactive compounds. Comparative studies of different Panax taxa have revealed that ginsenosides, which also possess dammarane skeletons, exhibit considerable structural diversity and variable biological activities depending on their specific glycosylation patterns. This structural diversity parallels the situation observed in Ziziphus species, where multiple jujubosides with varying sugar compositions contribute to the overall pharmacological profile.

Within the Ziziphus jujuba complex, researchers have identified additional dammarane-type saponins including Jujubosides D and E, which represent newer additions to this compound family. These compounds demonstrate the continued structural diversification occurring within the jujuboside series, with each variant exhibiting specific modifications to either the triterpene backbone or glycosidic substituents. The isolation and characterization of these related compounds provide valuable insights into the biosynthetic plasticity of the Ziziphus metabolic machinery and suggest the existence of additional, yet undiscovered, members of this compound family.

Table 3: Comparative Analysis of Related Jujubosides

CompoundMolecular FormulaMolecular Weight (g/mol)Chemical Abstracts Service NumberStructural Features
Jujuboside AC58H94O261207.355466-04-1Additional sugar moieties
Jujuboside BC52H84O211045.255466-05-2Core dammarane structure
Jujuboside DNot specifiedNot specifiedNot specifiedModified dammarane backbone
Jujuboside ENot specifiedNot specifiedNot specifiedModified dammarane backbone

The comparative analysis extends beyond structural considerations to encompass biosynthetic relationships and evolutionary aspects. The presence of over 120 triterpenoids in jujube and wild jujube species, including 79 types of triterpenoids and 42 types of saponins, demonstrates the remarkable chemical diversity generated by this plant family. This diversity likely reflects evolutionary adaptation to various ecological pressures and represents a rich source of bioactive compounds with distinct pharmacological properties. The structural complexity and diversity of jujubosides compared to simpler triterpenoids such as ursolic acid or betulinic acid highlight the sophisticated biochemical machinery evolved by Ziziphus species for secondary metabolite production.

Furthermore, the glycosylation patterns observed in Jujuboside B and related compounds demonstrate remarkable specificity in enzyme recognition and substrate modification. The precise attachment of specific sugar moieties to designated hydroxyl groups on the triterpene backbone requires highly evolved glycosyltransferase enzymes with stringent substrate specificity. This enzymatic precision contributes to the structural diversity observed among jujubosides and provides opportunities for metabolic engineering approaches aimed at producing novel derivatives with enhanced biological properties.

XLogP3

0.5

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

11

Exact Mass

1044.55050968 g/mol

Monoisotopic Mass

1044.55050968 g/mol

Heavy Atom Count

73

UNII

V5D63ZF3BE

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types